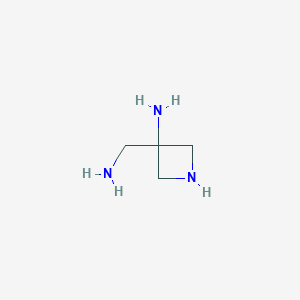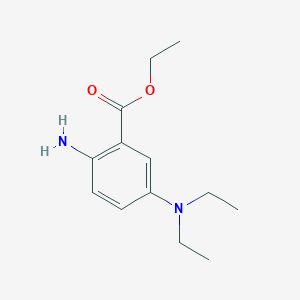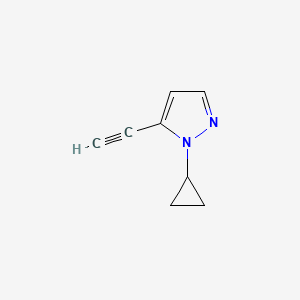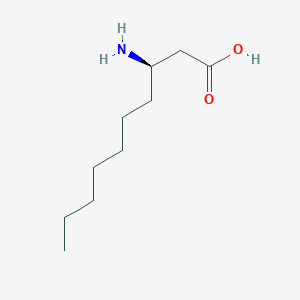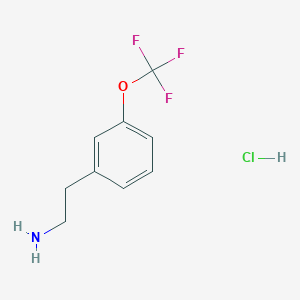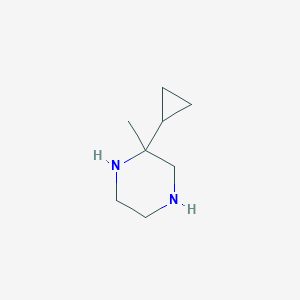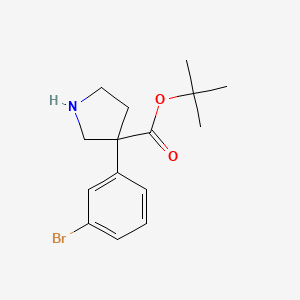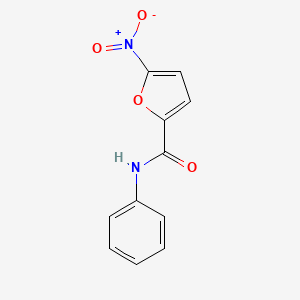
1,3-Dichloro-5-fluoro-2-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO. It is a derivative of benzene, featuring chlorine, fluorine, and isocyanate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-5-fluorobenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the isocyanate group . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-fluoro-2-isocyanatobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with the isocyanate group.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate substitution reactions.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-fluoro-2-isocyanatobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of polymers and advanced materials due to its reactive isocyanate group.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-fluoro-2-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-5-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,5-Dichlorophenyl isocyanate: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
1,3-Dichloro-5-fluoro-2-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C7H2Cl2FNO |
|---|---|
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
1,3-dichloro-5-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI-Schlüssel |
BJJCTTWAVRELGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


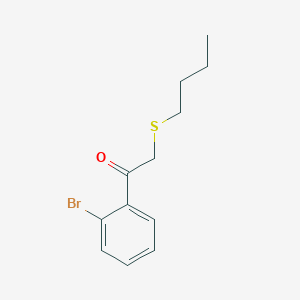
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
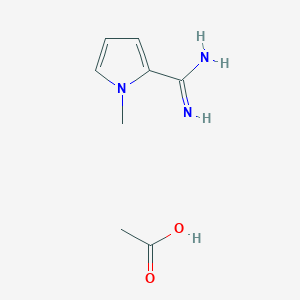
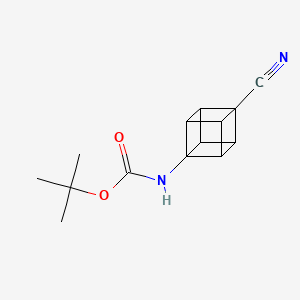
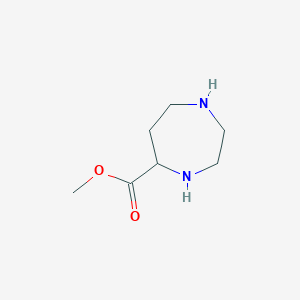
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
